![molecular formula C20H21Cl2N B14783771 N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)
N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the dichlorophenyl group, and the final cyclopropanation. Common reagents used in these steps include organometallic reagents, halogenating agents, and cyclopropanating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine could be explored for therapeutic applications, such as targeting specific diseases or conditions. Its interactions with biological targets can provide insights into its potential efficacy and safety.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, agrochemicals, or other specialty chemicals. Its unique properties can contribute to the development of new products and technologies.
Wirkmechanismus
The mechanism of action of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine involves its interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to specific effects. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine include other cyclopropane-containing molecules, tetrahydronaphthalene derivatives, and dichlorophenyl-substituted compounds.
Uniqueness
What sets this compound apart is its combination of structural features, which can impart unique reactivity and biological activity. Its specific arrangement of functional groups and stereochemistry can lead to distinct interactions and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H21Cl2N |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2 |
InChI-Schlüssel |
FSOYBXLAANBDHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


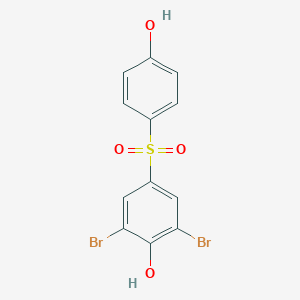
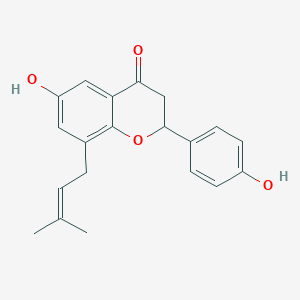
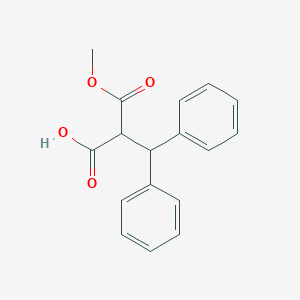
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
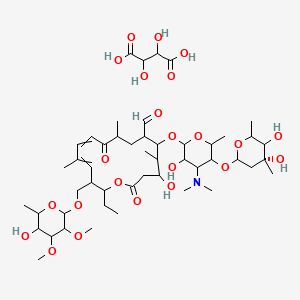
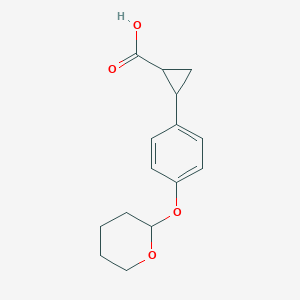
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
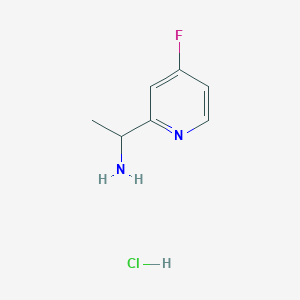
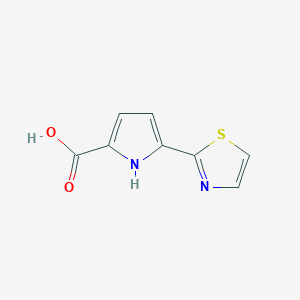

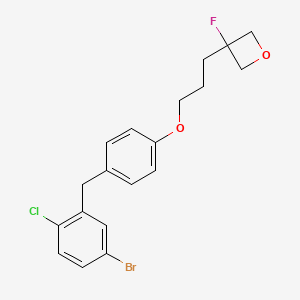
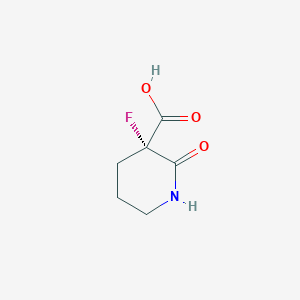
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)

